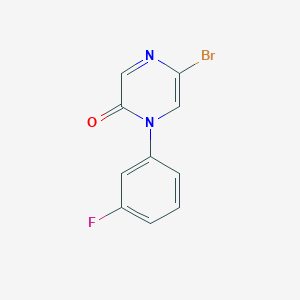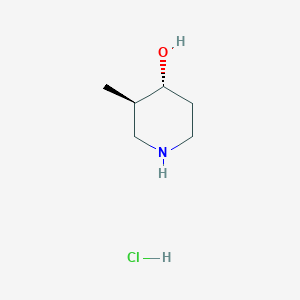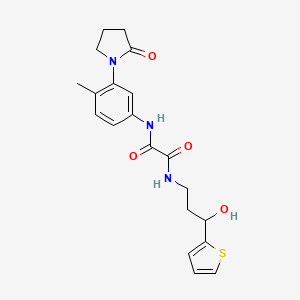![molecular formula C24H25N5O2 B2460379 1-methyl-3-(2-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-16-8](/img/structure/B2460379.png)
1-methyl-3-(2-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a pyrimidodione group, a benzyl group, and a tolyl group . These groups are commonly found in diverse chemical compounds and can influence the compound’s properties and reactivity .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, tolyl groups can act as leaving groups in nucleophilic substitutions .Physical And Chemical Properties Analysis
The compound’s properties would be influenced by its functional groups. For example, tolyl groups are considered nonpolar and hydrophobic .Scientific Research Applications
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Compounds structurally related to the given chemical have been synthesized and evaluated for their inhibitory activity against DPP-IV, an enzyme involved in glucose metabolism. For instance, a study synthesized derivatives bearing carboxybenzyl and 2-chloro/cyanobenzyl groups, showing moderate to good inhibitory activities against DPP-IV. This suggests potential applications in managing diabetes and related metabolic disorders (Didunyemi Mo et al., 2015).
Neurodegenerative Disease Treatment
Research into tricyclic xanthine derivatives, which share a structural motif with the compound , identified potential applications in treating neurodegenerative diseases. These compounds demonstrated potent antagonistic activity against adenosine receptors and the ability to inhibit monoamine oxidases (MAO), suggesting a dual-targeted approach to neurodegenerative disease therapy (A. Brunschweiger et al., 2014).
Anticancer Activity
Purine derivatives, including structures similar to the specified compound, have been explored for their anticancer properties. One study designed and synthesized olomoucine analogues displaying significant anticancer activity against human breast cancer cell lines, indicating the potential for development into therapeutic agents (A. Hayallah, 2017).
Adenosine Receptor Antagonism
Another area of research focuses on the synthesis of derivatives as selective antagonists for adenosine receptors, critical in various physiological processes. Studies have identified compounds with high affinity and selectivity towards human A3 adenosine receptors, suggesting applications in treating conditions like inflammatory diseases (E. Priego et al., 2008).
Synthesis and Protective Strategies in Medicinal Chemistry
The compound's structure lends itself to discussions on synthetic strategies and protective group use in medicinal chemistry. For example, research has explored the use of thietanyl protection for synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, highlighting techniques to preserve functional groups during complex syntheses (F. Khaliullin et al., 2020).
properties
IUPAC Name |
1-methyl-9-(2-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-16-9-4-6-11-18(16)15-29-22(30)20-21(26(3)24(29)31)25-23-27(13-8-14-28(20)23)19-12-7-5-10-17(19)2/h4-7,9-12H,8,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJLWBSFEJGMJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=CC=C5C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2460298.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2460307.png)


![1,3-Thiazol-4-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2460314.png)

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2460316.png)
